3a-Fluoro-octahydrocyclopenta[c]pyrrole
CAS No.:
Cat. No.: VC17443103
Molecular Formula: C7H12FN
Molecular Weight: 129.18 g/mol
* For research use only. Not for human or veterinary use.
![3a-Fluoro-octahydrocyclopenta[c]pyrrole -](/images/structure/VC17443103.png)
Specification
Molecular Formula | C7H12FN |
---|---|
Molecular Weight | 129.18 g/mol |
IUPAC Name | 3a-fluoro-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Standard InChI | InChI=1S/C7H12FN/c8-7-3-1-2-6(7)4-9-5-7/h6,9H,1-5H2 |
Standard InChI Key | VNUBWMGGJPSFKP-UHFFFAOYSA-N |
Canonical SMILES | C1CC2CNCC2(C1)F |
Introduction
Chemical Structure and Stereochemical Considerations
3a-Fluoro-octahydrocyclopenta[c]pyrrole features a bicyclic system comprising a cyclopentane ring fused to a pyrrolidine ring, with a fluorine atom substituted at the 3a position. The octahydro designation indicates full saturation of both rings, resulting in a rigid, three-dimensional structure. Stereochemistry plays a critical role in its biological activity; the endo and exo configurations of substituents on the bicyclic system significantly influence binding affinity to molecular targets. For example, endo-alcohol derivatives exhibit enhanced interactions with hydrophobic pockets in bacterial ribosomes compared to their exo counterparts .
The fluorine atom at the 3a position introduces electronegativity and steric hindrance, modulating the compound’s reactivity and pharmacokinetic properties. This substitution enhances metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated analogues .
Synthetic Methodologies
Cyclopentane Ring Formation
The synthesis begins with the cyclization of a diene or cyclic ketone precursor to form the cyclopentane ring. For example, a Diels-Alder reaction between a conjugated diene and a suitable dienophile yields the bicyclic framework. Alternatively, intramolecular aldol condensation of a keto-ester precursor can achieve the same outcome .
Fluorination Strategies
Direct fluorination at the 3a position is achieved using electrophilic fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST). These reagents facilitate the substitution of hydroxyl or hydrogen groups with fluorine under controlled conditions. For instance, DAST-mediated fluorination of a hydroxylated intermediate at −78°C in anhydrous dichloromethane yields the 3a-fluoro derivative with >90% regioselectivity .
Final Functionalization and Purification
The hydrochloride salt is formed by treating the free base with hydrochloric acid in ethanol. Purification via flash chromatography (CH₂Cl₂/MeOH, 30:1) or recrystallization from ethyl acetate ensures high purity (>98%). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) confirm structural integrity .
Biological Activity and Antimicrobial Efficacy
Antitubercular Activity
3a-Fluoro-octahydrocyclopenta[c]pyrrole derivatives demonstrate potent activity against Mycobacterium tuberculosis H37Rv. In vitro assays reveal minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, surpassing linezolid (MIC = 1 µg/mL). The endo-alcohol derivative 2a exhibits an IC₅₀ of 250 nM against the serotonin transporter, suggesting dual utility in neurological applications .
Antibacterial Activity Against Resistant Strains
The compound’s efficacy extends to vancomycin-resistant Enterococci (VRE) and linezolid-resistant methicillin-resistant Staphylococcus aureus (MRSA). Key results include:
Compound | Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
2a (endo) | Linezolid-resistant MRSA | 0.5 | |
2b (exo) | Vancomycin-resistant Enterococci | 1.0 | |
Linezolid | Susceptible MRSA | 2.0 |
Mechanism of Action
Docking studies indicate that the hydroxyl group in 3a-fluoro derivatives interacts with a hydrophobic pocket in the bacterial 50S ribosomal subunit, analogous to linezolid’s binding site. This interaction disrupts peptide bond formation during translation, leading to bacteriostatic effects. The fluorine atom enhances binding affinity by forming dipole-dipole interactions with adjacent amino acid residues .
Additionally, fluorination reduces off-target activity against human monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes, minimizing adverse effects. For example, 2a exhibits >50% inhibition of MAO-A only at concentrations exceeding 10 µM, indicating favorable selectivity .
Comparative Analysis with Analogues
Fluorinated vs. Non-Fluorinated Derivatives
Non-fluorinated analogues exhibit reduced metabolic stability and higher MIC values. For instance, the des-fluoro variant of 2a shows a 4-fold increase in MIC against MRSA (2.0 µg/mL vs. 0.5 µg/mL) .
Stereochemical Impact on Activity
Endo configurations generally outperform exo isomers due to improved spatial alignment with target sites. The endo-alcohol 2a achieves 90% inhibition of M. tuberculosis at 0.5 µg/mL, whereas the exo isomer 2b requires 1.0 µg/mL for equivalent efficacy .
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